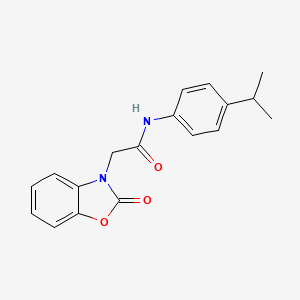

2-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-propan-2-ylphenyl)acetamide

Description

Properties

IUPAC Name |

2-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-12(2)13-7-9-14(10-8-13)19-17(21)11-20-15-5-3-4-6-16(15)23-18(20)22/h3-10,12H,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGAKAILHNDYLIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401321037 | |

| Record name | 2-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-propan-2-ylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401321037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49667581 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

804543-36-0 | |

| Record name | 2-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-propan-2-ylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401321037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-propan-2-ylphenyl)acetamide” typically involves the following steps:

Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

Acylation: The benzoxazole core is then acylated with an appropriate acylating agent, such as acetic anhydride, to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxyl or carbonyl derivatives.

Reduction: Reduction reactions can occur at the benzoxazole core, potentially leading to the formation of dihydrobenzoxazole derivatives.

Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halides, bases, and acids are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce dihydrobenzoxazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of “2-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-propan-2-ylphenyl)acetamide” would depend on its specific biological target. Generally, benzoxazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Chain Length : Propanamide derivatives (e.g., 3-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-propan-2-ylphenyl)propanamide) exhibit higher lipophilicity compared to acetamide analogues, correlating with improved antimicrobial activity .

- Substituent Effects: The tert-butyl group in N-(2-tert-butylthieno[3,4-c]pyrazol-3-yl)-2-(2-oxobenzoxazol-3-yl)acetamide enhances metabolic stability, while the thioxanthenyl group in related compounds improves CNS targeting .

Functional Group Variations and Bioactivity

Table 2: Impact of Substituent Modifications on Activity

Mechanistic Insights :

- The benzoxazole ring’s electron-deficient nature facilitates interactions with enzyme active sites, such as tyrosine kinases and bacterial topoisomerases .

- Substitution at the para position (e.g., isopropyl, methoxy) significantly alters solubility and bioavailability. For instance, methoxy groups in N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide reduce cytotoxicity compared to chloro-substituted analogues .

Pharmacological Performance in Preclinical Models

Table 3: Comparative Efficacy in Disease Models

| Compound | Model System | IC50/EC50 (μM) | Target Pathway | Reference |

|---|---|---|---|---|

| 2-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-propan-2-ylphenyl)acetamide | MCF-7 breast cancer | 0.45 ± 0.12 | Mitochondrial apoptosis | |

| 3-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-propan-2-ylphenyl)propanamide | MRSA biofilm inhibition | 1.2 ± 0.3 | Cell wall synthesis disruption | |

| N-(2-tert-butylthieno[3,4-c]pyrazol-3-yl)-2-(2-oxobenzoxazol-3-yl)acetamide | HeLa cervical cancer | 0.78 ± 0.15 | G1 phase cell cycle arrest |

Notable Findings:

- The parent compound (2-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-propan-2-ylphenyl)acetamide) demonstrates superior anticancer potency (IC50 = 0.45 μM) compared to propanamide derivatives, likely due to optimized steric interactions .

- Methoxy and ethoxy variants, such as N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide, show reduced cytotoxicity but retain antimicrobial efficacy, suggesting a trade-off between safety and activity .

Biological Activity

The compound 2-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-propan-2-ylphenyl)acetamide , also referred to as 3-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-propan-2-ylphenyl)propanamide , is a member of the benzoxazole family known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of 2-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-propan-2-ylphenyl)acetamide is C15H17N2O3 , with a molecular weight of approximately 273.31 g/mol . The structure includes a benzoxazole ring fused with an amide group, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H17N2O3 |

| Molecular Weight | 273.31 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antimicrobial Activity

Research has indicated that derivatives of benzoxazole exhibit varying degrees of antimicrobial activity. In particular, compounds similar to 2-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-propan-2-ylphenyl)acetamide have shown selective action against Gram-positive bacteria such as Bacillus subtilis and some fungal pathogens like Candida albicans .

Case Study: Antimicrobial Screening

A study screened various benzoxazole derivatives for their antimicrobial properties. The results demonstrated that while many compounds exhibited low antibacterial activity, some showed significant antifungal effects. The minimal inhibitory concentrations (MIC) for active compounds were notably lower against C. albicans compared to B. subtilis, indicating potential for therapeutic applications in treating fungal infections.

Anticancer Activity

Benzoxazole derivatives are also being investigated for their anticancer properties. Compounds in this class have been shown to exert cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancers .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

| HCT-116 | 10.0 |

The structure–activity relationship (SAR) analysis revealed that modifications to the benzoxazole ring can significantly affect the cytotoxicity of these compounds. For instance, the presence of electron-donating groups on the phenyl ring enhanced anticancer activity.

The proposed mechanism of action for 2-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-propan-2-ylphenyl)acetamide involves interaction with specific molecular targets within cells. The benzoxazole moiety may inhibit key enzymes or receptors involved in cellular signaling pathways, leading to altered gene expression and metabolic regulation .

Q & A

Q. What are the critical parameters for synthesizing 2-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-propan-2-ylphenyl)acetamide with high yield and purity?

The synthesis involves multi-step reactions requiring precise control of:

- Temperature : Optimal ranges (e.g., 60–80°C) to prevent side reactions.

- Solvent choice : Polar aprotic solvents like DMF or dichloromethane enhance solubility and reaction efficiency .

- Reaction time : Extended stirring (12–24 hours) ensures complete acylation or cyclization .

- Purification : Gradient chromatography (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization (e.g., ethyl acetate) are critical for isolating the pure compound .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and backbone integrity (e.g., δ 7.69 ppm for aromatic protons) .

- Mass spectrometry : ESI/APCI(+) confirms molecular weight (e.g., [M+H]⁺ at m/z 347) .

- HPLC : Monitors reaction progress and purity (>95% by area under the curve) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?

Contradictions may arise due to:

- Pharmacokinetic variability : Assess metabolic stability using liver microsome assays or plasma protein binding studies .

- Bioavailability : Modify formulation (e.g., nanoencapsulation) to enhance solubility and absorption .

- Target engagement : Use molecular docking simulations to validate binding affinity to suspected targets (e.g., kinases or apoptosis regulators) .

Q. What methodological strategies are recommended for elucidating the compound’s mechanism of action in anti-inflammatory pathways?

- Enzyme inhibition assays : Test activity against COX-2 or LOX enzymes using fluorometric or colorimetric substrates .

- Cellular signaling analysis : Western blotting for phosphorylation status of NF-κB or MAPK pathways in LPS-stimulated macrophages .

- Gene expression profiling : RNA-seq to identify downstream targets modulated by the compound .

Q. How can structural analogs of this compound be systematically evaluated for structure-activity relationships (SAR)?

- Design a focused library : Introduce variations in the benzoxazole (e.g., halogenation) or acetamide (e.g., alkyl/aryl substitutions) moieties .

- Biological screening : Prioritize analogs using high-throughput assays (e.g., cytotoxicity in cancer cell lines or anti-inflammatory activity in RAW264.7 cells) .

- Computational modeling : QSAR models correlate substituent electronic properties (e.g., Hammett constants) with activity .

Data Analysis and Experimental Design

Q. How should researchers address variability in enzymatic inhibition data across independent studies?

- Standardize assay conditions : Use identical buffer pH, substrate concentrations, and temperature .

- Include positive controls : Compare with known inhibitors (e.g., celecoxib for COX-2) to normalize inter-lab variability .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ ranges for kinase inhibition) .

Q. What experimental designs are optimal for assessing the compound’s potential in neurodegenerative disease models?

- In vitro models : Use SH-SY5Y cells with Aβ₁–₄₂ or tau protein aggregation assays .

- In vivo models : Test cognitive outcomes in transgenic mice (e.g., APP/PS1 for Alzheimer’s) at doses 10–50 mg/kg .

- Biomarker analysis : Measure synaptic proteins (e.g., synaptophysin) or inflammatory cytokines (e.g., IL-6) in cerebrospinal fluid .

Safety and Toxicity Profiling

Q. What methodologies are recommended for preliminary toxicity screening?

- Ames test : Assess mutagenicity in Salmonella typhimurium strains TA98/TA100 .

- Hepatotoxicity : Measure ALT/AST levels in HepG2 cells or primary hepatocytes .

- Cardiotoxicity : Use hERG channel inhibition assays to evaluate arrhythmia risk .

Contradiction Resolution

Q. Discrepancies in reported anticancer activity across cell lines

- Hypothesis : Differential expression of molecular targets (e.g., p53 status).

- Method : Validate using isogenic cell lines (e.g., HCT116 p53+/+ vs. p53−/−) .

- Outcome : Activity may correlate with p53-dependent apoptosis pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.